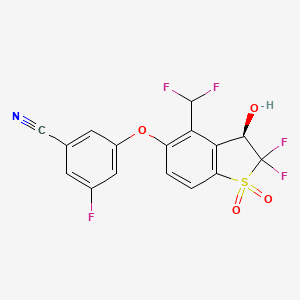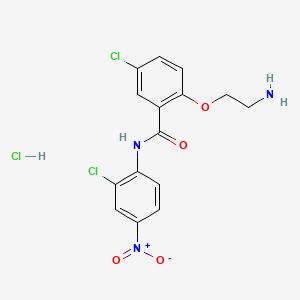
Hyprolose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hyprolose, also known as Hydroxypropyl cellulose (HPC), is a derivative of cellulose with both water solubility and organic solubility . It is used as an excipient, a dermatological agent, a pharmaceutic aid, and a skin protectant . It is also used in a variety of commercial products .
Synthesis Analysis
HPC is an ether of cellulose in which some of the hydroxyl groups in the repeating glucose units have been hydroxypropylated forming -OCH2CH(OH)CH3 groups using propylene oxide . The average number of substituted hydroxyl groups per glucose unit is referred to as the degree of substitution (DS) .
Molecular Structure Analysis
This compound is a low-substituted O-(2-hydroxypropylated) cellulose. It contains not less than 5.0% and not more than 16.0% of hydroxypropoxy groups (–OCH2CHOHCH3), calculated on the dried basis .
Chemical Reactions Analysis
The hydroxypropyl group added contains a hydroxyl group, this can also be etherified during preparation of HPC. When this occurs, the number of moles of hydroxypropyl groups per glucose ring, moles of substitution (MS), can be higher than 3 . Because cellulose is very crystalline, HPC must have an MS about 4 in order to reach a good solubility in water .
Physical And Chemical Properties Analysis
HPC has a combination of hydrophobic and hydrophilic groups, so it has a lower critical solution temperature (LCST) at 45 °C. At temperatures below the LCST, HPC is readily soluble in water; above the LCST, HPC is not soluble . HPC forms liquid crystals and many mesophases according to its concentration in water .
Applications De Recherche Scientifique
Administration orale de médicaments {svg_1}
L'hypromellose est couramment utilisée dans la fabrication de matrices hydrophiles pour l'administration orale de médicaments {svg_2}. Elle permet la libération d'un médicament de manière contrôlée, augmentant efficacement la durée de libération d'un médicament pour prolonger son effet thérapeutique {svg_3}. Cette application est importante dans l'industrie pharmaceutique car elle permet la libération contrôlée et prolongée des médicaments, améliorant la compliance des patients et les résultats thérapeutiques.
Systèmes de matrice à libération prolongée de médicaments {svg_4}
L'hypromellose est largement exploitée dans les systèmes de matrice à libération prolongée de médicaments administrés par voie orale {svg_5}. Le choix de nombreux grades de viscosité et poids moléculaires disponibles auprès de différents fabricants offre une grande variabilité dans ses propriétés physico-chimiques et constitue la base de sa large application réussie dans la recherche, le développement et la fabrication pharmaceutiques {svg_6}.
Systèmes d'administration oromucosale {svg_7}
Les excellentes propriétés mucoadhésives de l'hypromellose prédestinent son utilisation dans les systèmes d'administration oromucosale, y compris les comprimés et les films mucoadhésifs {svg_8}. Cela permet l'administration localisée de médicaments dans la cavité buccale, ce qui peut être bénéfique pour le traitement des affections dans cette zone ou pour l'absorption systémique des médicaments.
Formulation de dispersions solides amorphes {svg_9}
L'hypromellose possède des propriétés souhaitables pour la formulation de dispersions solides amorphes, ce qui peut augmenter la biodisponibilité orale des médicaments peu solubles {svg_10}. Ceci est particulièrement important pour l'administration efficace des médicaments qui ont une faible solubilité dans l'eau, car cela peut améliorer leur absorption et donc leur efficacité.
Produits pharmaceutiques imprimés en 3D {svg_11}
L'imprimabilité de l'hypromellose est une caractéristique prometteuse pour son application dans les produits pharmaceutiques imprimés en 3D {svg_12}. Cette technologie émergente permet la création de médicaments personnalisés avec des doses, des profils de libération et des géométries spécifiques.
Systèmes d'administration de médicaments à base de nanofibres {svg_13}
L'électrofilabilité de l'hypromellose la rend appropriée pour la création de systèmes d'administration de médicaments à base de nanofibres {svg_14}. Ces systèmes peuvent présenter des avantages tels que des rapports surface/volume élevés, une flexibilité dans les fonctionnalités de surface et la capacité d'encapsuler une variété de médicaments.
Granulation humide à double vis {svg_15}
L'hypromellose est évaluée pour son aptitude à la granulation humide à double vis {svg_16}. Ce processus est utilisé dans l'industrie pharmaceutique pour la fabrication de granulés, une étape clé dans la production de comprimés.
Formulations à base de nanoparticules {svg_17}
Les formulations à base de nanoparticules sont largement explorées comme vecteurs d'antigènes et de protéines pour la formulation de vaccins oraux et l'administration orale de produits biologiques, y compris l'insuline, respectivement {svg_18}. L'hypromellose, étant un excipient pharmaceutique traditionnel, joue un rôle irremplaçable dans le développement de nouvelles technologies pharmaceutiques {svg_19}.
Mécanisme D'action
Target of Action
Hyprolose, also known as Hypromellose or Hydroxypropyl Methylcellulose (HPMC), is a semisynthetic, inert, and viscoelastic polymer . It is primarily used in a wide variety of medications as a delivery component . Its primary targets are the mucous membranes, particularly in the eyes, where it acts as a lubricant .
Mode of Action
This compound forms a colloid solution when dissolved in water . It acts as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation and in modified release formulations . In oral pharmaceutical products, it provides the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . In eye drops, it serves as a lubricant .
Biochemical Pathways
It is known that this compound has a physical-chemical action that leads to a reduced surface tension and an increased level of viscosity in an aqueous solution . This property allows it to adhere well to the cornea and conjunctiva, providing ample moisture .
Pharmacokinetics
As a polymer, it is generally considered to have low systemic absorption and is primarily used for its local effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its role as a lubricant and a controlled-release agent. As a lubricant, it helps to maintain moisture in the eyes, providing relief in conditions such as dry eyes . As a controlled-release agent in oral pharmaceutical products, it allows for the gradual release of the drug, thereby prolonging its therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the viscosity of this compound can be affected by temperature and pH. Moreover, the presence of other substances in a formulation, such as preservatives in eye drops, can also impact the effectiveness and stability of this compound .
Orientations Futures
Hypromellose is an ingredient used in a wide variety of medications, and is not an approved medication . It is a commonly used as a delivery component in oral pharmaceutical products that provides the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . Hypromellose is also found in eye drops as a lubricant .
Analyse Biochimique
Biochemical Properties
Hyprolose forms a colloid solution when dissolved in water . It acts as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation and in modified release formulations . It interacts with various enzymes and proteins to exert its effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is commonly used as a delivery component in oral pharmaceutical products, providing the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . It is also found in eye drops as a lubricant .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form a colloid solution when dissolved in water . This property allows it to act as a thickening agent, coating polymer, bioadhesive, and solubility enhancer .
Temporal Effects in Laboratory Settings
This compound provides the release of a drug in a controlled manner, effectively increasing the duration of release of a drug to prolong its therapeutic effects . This property is crucial in its role in oral pharmaceutical products .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as a delivery component in oral pharmaceutical products . It interacts with enzymes and cofactors to exert its effects .
Transport and Distribution
This compound is distributed within cells and tissues through its role as a delivery component in oral pharmaceutical products . It interacts with transporters and binding proteins to exert its effects .
Subcellular Localization
The subcellular localization of this compound is not specifically known. Given its role in drug delivery, it is likely to be found in various compartments within the cell .
Propriétés
| { "Design of the Synthesis Pathway": "Hyprolose can be synthesized by the reaction of glucose with propylene oxide in the presence of an acid catalyst.", "Starting Materials": [ "Glucose", "Propylene oxide", "Acid catalyst" ], "Reaction": [ "Glucose is mixed with propylene oxide and an acid catalyst.", "The mixture is heated to a temperature of around 100-120°C.", "The reaction proceeds for several hours, during which time the propylene oxide reacts with the glucose to form hyprolose.", "The product is then purified by various methods such as crystallization, chromatography, or distillation." ] } | |
Numéro CAS |
9004-64-2 |
Poids moléculaire |
806.937 |
Nom IUPAC |
Cellulose, 2-hydroxypropyl ether |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Hyprolose; HPC-L; L-Hpc; Hyprolosum; Oxypropylated cellulose; PM 50; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)
![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)
![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)


![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)



![7-[(4-Ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B607963.png)
